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Compound Name: Simocyclinone D8

Cat. No.: B1441586 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Simocyclinone D8 (SD8) is a potent natural product antibiotic that inhibits bacterial DNA

gyrase, an essential enzyme that controls DNA topology and a well-established target for

antibacterial drugs.[1][2] Unlike other known gyrase inhibitors, such as fluoroquinolones and

aminocoumarins, simocyclinones possess a novel mechanism of action.[1][3] SD8 is a

bifunctional molecule, comprising an aminocoumarin moiety and a polyketide moiety, which

binds to the N-terminal domain of the GyrA subunit of DNA gyrase.[4][5] This binding prevents

the DNA from binding to the enzyme, thereby inhibiting an early step in the catalytic cycle.[1][2]

[3] This unique mechanism makes SD8 a promising candidate for the development of new

antibacterial agents, particularly against drug-resistant bacteria.[6]

These application notes provide a summary of the crystallographic studies of Simocyclinone
D8 in complex with DNA gyrase, including quantitative data on its inhibitory activity, detailed

experimental protocols for crystallization and structure determination, and visualizations of the

experimental workflow and mechanism of action.
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Table 1: Inhibitory Activity of Simocyclinone D8 against
DNA Gyrase

Parameter Value
Enzyme/Assay
Condition

Reference

IC50 (Supercoiling) ~100 nM E. coli DNA gyrase [2][7]

0.6 µM E. coli DNA gyrase [8]

0.41 µM E. coli DNA gyrase [9]

~250 nM (Novobiocin)
E. coli DNA gyrase

(for comparison)
[7]

~700 nM

(Ciprofloxacin)

E. coli DNA gyrase

(for comparison)
[7]

IC50 (Relaxation) 0.5 - 1 µM E. coli DNA gyrase [7]

Binding Constant (Kd) 50 - 100 nM
SD8 and E. coli GyrA

subunit
[10]

44 nM
SD8 and GyrA55

fragment
[5]

~1000-fold weaker
SD8 binding to GyrB

vs. GyrA
[5][9]

Table 2: Crystallographic Data for Simocyclinone D8 -
GyrA Complex
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Parameter Value Reference

Protein Fragment
N-terminal 59 kDa fragment of

E. coli GyrA (GyrA59)
[10]

Resolution 2.75 Å [10][11]

Space Group I-centred orthorhombic [10][11]

Unit Cell Parameters
a = 146.52 Å, b = 153.99 Å, c

= 177.81 Å
[10]

PDB ID 2WL2 [4]

Experimental Protocols
Protein Expression and Purification of GyrA59 Fragment
This protocol is adapted from the published procedure for the expression and purification of the

N-terminal 59 kDa fragment of the E. coli DNA gyrase A subunit (GyrA59).[10]

Overexpression: The GyrA59 fragment (residues 2-523 of the wild-type sequence) is

overexpressed in E. coli.

Cell Lysis: Harvest the cells by centrifugation and resuspend in a suitable lysis buffer. Lyse

the cells using sonication or a French press.

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

Affinity Chromatography: Purify the supernatant using an appropriate affinity chromatography

resin, based on the affinity tag fused to the protein.

Further Purification: Conduct further purification steps, such as ion-exchange and size-

exclusion chromatography, to achieve >90% purity as assessed by SDS-PAGE.

Purity and Homogeneity Analysis: Analyze the purified protein using Dynamic Light

Scattering (DLS) to confirm the dimeric state of GyrA59.[10]
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Crystallization of the GyrA59-Simocyclinone D8
Complex
This protocol describes the vapor diffusion method used to obtain crystals of the GyrA59-SD8

complex.[10]

Complex Formation: Mix the purified GyrA59 protein with Simocyclinone D8.

Crystallization Setup: Use the hanging drop vapor diffusion method.

Drop Composition: Mix 1.5 µL of the protein-ligand complex solution with 1.5 µL of the

reservoir solution.

Reservoir Solution: 0.1 M Tris-HCl pH 8.5, 10% (w/v) PEG 8000, and 10% (v/v) glycerol.

[10]

Incubation: Equilibrate the drops against 1 mL of the reservoir solution at 20°C.

Crystal Growth: Crystals typically appear within 1-2 days.[10] The crystals are often yellow,

indicative of the bound inhibitor.[10]

X-ray Diffraction Data Collection and Processing
Crystal Harvesting and Cryo-protection: Mount a single crystal in a loop and flash-cool it in

liquid nitrogen. For the described crystallization condition, no additional cryoprotectant may

be necessary.[5]

Data Collection: Collect X-ray diffraction data at a synchrotron source. A total of 120 x 1.0°

oscillation images were recorded in a continuous sweep to achieve a resolution of 2.75 Å.

[10]

Data Processing: Index and process the diffraction data using appropriate software. The data

should be consistent with an I-centred orthorhombic symmetry.[10]

Visualizations
Experimental Workflow for Crystallography
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Caption: Experimental workflow for the crystallographic study of the GyrA59-SD8 complex.

Mechanism of Action of Simocyclinone D8
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Caption: Simocyclinone D8 inhibits DNA gyrase by preventing DNA binding.
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Caption: Simocyclinone D8 binds to two distinct pockets on the GyrA subunit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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